molecular formula C6H6Cl2S B8441738 3-Chloro-2-(chloromethyl)-4-methylthiophene

3-Chloro-2-(chloromethyl)-4-methylthiophene

Cat. No.: B8441738
M. Wt: 181.08 g/mol
InChI Key: LRFOJYFEZKZELC-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-4-methylthiophene is a useful research compound. Its molecular formula is C6H6Cl2S and its molecular weight is 181.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6Cl2S

Molecular Weight

181.08 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-4-methylthiophene

InChI

InChI=1S/C6H6Cl2S/c1-4-3-9-5(2-7)6(4)8/h3H,2H2,1H3

InChI Key

LRFOJYFEZKZELC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (2.1 ml) was added dropwise to a chloroform (30 ml) solution of (3-chloro-4-methyl-2-thienyl)methanol (2.34 g), followed by stirring at room temperature for 30 minutes. The reaction solution and chloroform were added to a saturated aqueous sodium hydrogen carbonate solution and then the organic layer was separated. Furthermore, the organic layer washed with brine and, after drying over anhydrous sodium sulfate and filtration, the solvent was removed by evaporation under reduced pressure to obtain 3-chloro-2-(chloromethyl)-4-methylthiophene. Sodium cyamide (1.06 g) and water (15 ml) were added to an acetone (9 ml) solution of 3-chloro-2-(chloromethyl)-4-methylthiophene, followed by stirring at 60° C. for 1 hour. After water and ether were added to the reaction solution, the organic layer was separated. Furthermore, the organic layer washed with brine and, after drying over anhydrous sodium sulfate and filtration, the solvent was removed by evaporation under reduced pressure. The resulting crude product was purified by column chromatography (hexane:ethyl acetate=9:1) to obtain 1.33 g of (3-chloro-4-methyl-2-thienyl)acetonitrile (yellow oil).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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